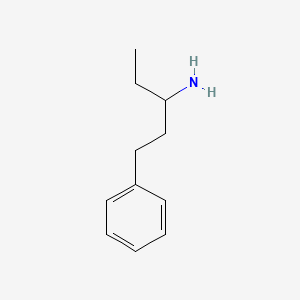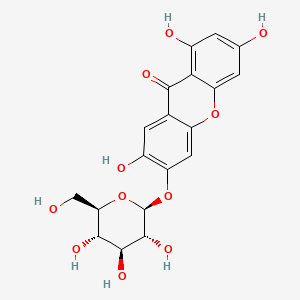
2'-Carboxybenzalpyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Carboxybenzalpyruvate is a compound involved in the biodegradation of polyaromatic hydrocarbons, such as phenanthrene. It is an intermediate in the metabolic pathway of certain bacteria that can degrade these complex organic molecules . This compound is particularly significant in environmental biotechnology due to its role in breaking down pollutants.
Preparation Methods
2’-Carboxybenzalpyruvate can be synthesized enzymatically. One method involves the use of trans-2’-carboxybenzalpyruvate hydratase-aldolase, an enzyme purified from phenanthrene-degrading bacteria like Nocardioides sp. strain KP7 . The enzyme catalyzes the transformation of phenanthrene to 2-carboxybenzaldehyde and pyruvate . The reaction typically occurs in a buffered solution, such as 50 mM potassium phosphate buffer at pH 7.5 .
Chemical Reactions Analysis
2’-Carboxybenzalpyruvate undergoes several types of chemical reactions:
Hydration and Aldol Cleavage: The compound is transformed into 2-carboxybenzaldehyde and pyruvate by the action of trans-2’-carboxybenzalpyruvate hydratase-aldolase.
Oxidation: It can be oxidized to form 2-carboxybenzaldehyde, which is further processed in metabolic pathways.
Common reagents and conditions for these reactions include the use of specific enzymes like hydratase-aldolase and dehydrogenase, often in buffered aqueous solutions .
Scientific Research Applications
2’-Carboxybenzalpyruvate has several scientific research applications:
Environmental Biotechnology: It plays a crucial role in the biodegradation of polyaromatic hydrocarbons, making it significant for environmental cleanup efforts.
Biochemistry: The study of its metabolic pathways helps in understanding the enzymatic breakdown of complex organic pollutants.
Microbial Ecology: Research on bacteria that produce this compound provides insights into microbial degradation processes and their applications in bioremediation.
Mechanism of Action
The mechanism of action of 2’-Carboxybenzalpyruvate involves its transformation by specific enzymes. The compound is converted to 2-carboxybenzaldehyde and pyruvate by the enzyme trans-2’-carboxybenzalpyruvate hydratase-aldolase . This reaction is part of the metabolic pathway that degrades polyaromatic hydrocarbons in certain bacteria .
Comparison with Similar Compounds
2’-Carboxybenzalpyruvate is similar to other compounds involved in the degradation of polyaromatic hydrocarbons, such as:
2’-Hydroxybenzalpyruvate: Another intermediate in the degradation of naphthalene and phenanthrene.
2-Carboxybenzaldehyde: A product formed from the cleavage of 2’-Carboxybenzalpyruvate.
The uniqueness of 2’-Carboxybenzalpyruvate lies in its specific role in the metabolic pathway of phenanthrene degradation, which is distinct from other similar compounds involved in different but related pathways .
Properties
CAS No. |
85896-59-9 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
InChI Key |
APKXMKWCGDBYNV-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Synonyms |
2'-carboxybenzalpyruvate 2-CBAP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
